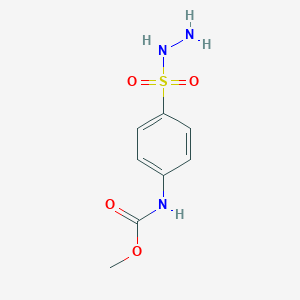
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinosulphonylphenylcarbanoic acid methanol ester is an organic compound with the molecular formula C8H9NO5S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a methoxycarbonylamino group and a hydrazide group. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide typically involves the reaction of benzenesulfonic acid derivatives with appropriate reagents to introduce the methoxycarbonylamino and hydrazide groups. One common method involves the reaction of benzenesulfonyl chloride with methoxycarbonylamine to form the intermediate compound, which is then treated with hydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methoxycarbonylamino group to other functional groups.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonic acid derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide involves its interaction with specific molecular targets and pathways. The methoxycarbonylamino group and hydrazide group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 4-amino-: This compound has an amino group instead of the methoxycarbonylamino and hydrazide groups.
Benzenesulfonic acid, 4-hydroxy-: This compound has a hydroxy group in place of the methoxycarbonylamino and hydrazide groups.
Uniqueness
Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide is unique due to the presence of both the methoxycarbonylamino and hydrazide groups, which confer specific chemical properties and reactivity. These functional groups make it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to perform.
Propiedades
Número CAS |
1879-26-1 |
|---|---|
Fórmula molecular |
C8H11N3O4S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate |
InChI |
InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12) |
Clave InChI |
VCGUPTZENRKNQV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
SMILES canónico |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















